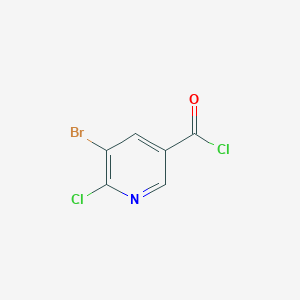

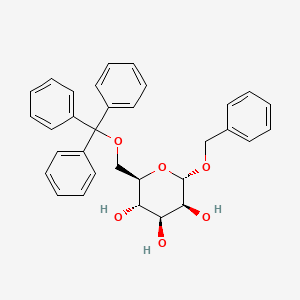

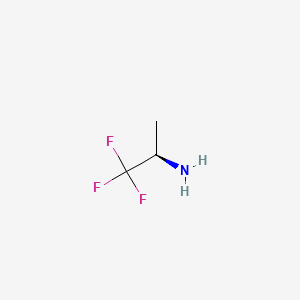

N1-Benzyl-3-chloro-2,2-dimethylpropanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the papers. For instance, a series of N-(1,1-dimethylpropynyl) benzamides were synthesized by modifying the substitution on the phenyl ring . Similarly, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized using 4-chlorobenzenesulfonyl chloride and different dimethyl substituted phenyl amines . These methods could potentially be adapted for the synthesis of "N1-Benzyl-3-chloro-2,2-dimethylpropanamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate was determined by single-crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of "N1-Benzyl-3-chloro-2,2-dimethylpropanamide" to understand its properties better.

Chemical Reactions Analysis

The transformation of benzamide derivatives in different conditions is an important aspect of their chemical behavior. For example, the herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes cyclization and hydrolysis in soil . Understanding such reactions is essential for predicting the environmental fate and activity of "N1-Benzyl-3-chloro-2,2-dimethylpropanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The paper on the synthesis and crystal structure of a dimethylamino benzylidene derivative discusses the compound's vibrational spectroscopy and DFT studies, which can be related to its physical and chemical properties . These studies could be relevant for analyzing the properties of "N1-Benzyl-3-chloro-2,2-dimethylpropanamide."

Relevant Case Studies

While the papers do not provide case studies on "N1-Benzyl-3-chloro-2,2-dimethylpropanamide," they do offer insights into the biological activities of similar compounds. For instance, the N-(1,1-dimethylpropynyl) benzamide series showed selective inhibition of mitosis in plant cells , and the synthesized sulfonamide derivatives exhibited moderate to good antibacterial and enzyme inhibition activities . These findings could suggest potential biological applications for "N1-Benzyl-3-chloro-2,2-dimethylpropanamide."

Applications De Recherche Scientifique

Crystal Structure Analysis : A study by Yalcin et al. (2012) investigated a compound with a similar structure to N1-Benzyl-3-chloro-2,2-dimethylpropanamide, revealing details about the arrangement of substituents around the benzene ring and the formation of a three-dimensional network through hydrogen bonds. This type of analysis is critical for understanding molecular interactions and properties (Yalcin, Akkurt, Durgun, Türkkan, & Türkmen, 2012).

Complex Formation and Spectrophotometry : L. Shu (2011) demonstrated that in the presence of sodium dodecyl sulfonate, a stable complex can be formed with Fe(III) and a compound similar to N1-Benzyl-3-chloro-2,2-dimethylpropanamide. This study highlights the potential for using spectrophotometry in the analysis of such compounds (Shu, 2011).

Synthesis of Imidazole-Amine Ligands : Cheruzel et al. (2011) described the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, demonstrating its utility in creating ligands with variable coordination spheres. This type of research contributes to the development of complex molecules for various applications (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).

Synthesis of Isoxazolidinones : Yang Gui-qiu and Yu Chun-rui (2004) focused on the synthesis of 4,4-dimethyl-3-isoxazolidinone, starting from a compound similar to N1-Benzyl-3-chloro-2,2-dimethylpropanamide. This research demonstrates the processes involved in synthesizing complex organic molecules (Yang Gui-qiu & Yu Chun-rui, 2004).

Safety and Hazards

While specific safety and hazard information for N1-Benzyl-3-chloro-2,2-dimethylpropanamide was not found, general safety precautions for handling chemicals should always be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Propriétés

IUPAC Name |

N-benzyl-3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,9-13)11(15)14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRNLUHSVAKWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216085 | |

| Record name | 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Benzyl-3-chloro-2,2-dimethylpropanamide | |

CAS RN |

82820-75-5 | |

| Record name | 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82820-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)